REACTION_SMILES
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[CH3:15][CH2:16][N:17]([CH2:18][CH3:19])[CH2:20][CH3:21].[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH3:6].[Cu:22]([I:23])[I:24].[I:7][c:8]1[c:9]([NH2:10])[cH:11][cH:12][cH:13][cH:14]1.[Pd:25]([Cl:26])[Cl:27].[c:28]1([P:29]([c:30]2[cH:31][cH:32][cH:33][cH:34][cH:35]2)[c:36]2[cH:37][cH:38][cH:39][cH:40][cH:41]2)[cH:42][cH:43][cH:44][cH:45][cH:46]1.[c:47]1([P:48]([c:49]2[cH:50][cH:51][cH:52][cH:53][cH:54]2)[c:55]2[cH:56][cH:57][cH:58][cH:59][cH:60]2)[cH:61][cH:62][cH:63][cH:64][cH:65]1>>[C:1](#[C:2][CH2:3][CH2:4][CH2:5][CH3:6])[c:8]1[c:9]([NH2:10])[cH:11][cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I[Cu]I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1I
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Name
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Cl[Pd]Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Pd]Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CCCCC#Cc1ccccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |